molecular formula C18H16ClN3OS B12524304 N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea CAS No. 656256-47-2

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea

Cat. No.: B12524304
CAS No.: 656256-47-2
M. Wt: 357.9 g/mol
InChI Key: KAJFCKJFWLQFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This urea derivative features a central 1,3-thiazole ring, a privileged scaffold in pharmacology, which is substituted at the 2-position with a urea linker and at the 4-position with a 4-chlorophenyl group. The urea nitrogen is further functionalized with a 3,5-dimethylphenyl ring. This specific molecular architecture, incorporating both thiazole and urea pharmacophores, is commonly investigated for its potential to modulate various biological pathways. Compounds with these structural features have been widely studied as key scaffolds for developing therapeutic agents. Specifically, substituted 1,3-thiazole compounds are known in scientific literature to be explored as inhibitors of critical enzymes such as p38 MAP kinase and phosphodiesterase IV (PDE IV), and as TNF-α production inhibitors . These targets are central to inflammatory and immune responses, making such compounds valuable tools for researching these disease areas. Furthermore, related thiazole-urea hybrids have demonstrated investigational antiviral activity in bioassays, for instance, against the tobacco mosaic virus (TMV) . Researchers can utilize this high-purity compound as a building block in synthetic chemistry, a reference standard in analytical studies, or a lead compound in biological screening campaigns to explore its specific mechanism of action and potential research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

656256-47-2

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,5-dimethylphenyl)urea

InChI

InChI=1S/C18H16ClN3OS/c1-11-7-12(2)9-15(8-11)20-17(23)22-18-21-16(10-24-18)13-3-5-14(19)6-4-13/h3-10H,1-2H3,(H2,20,21,22,23)

InChI Key

KAJFCKJFWLQFTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Alternative Routes for Positional Control

To achieve the 4-(4-chlorophenyl) substitution, advanced strategies may be required:

  • Suzuki Coupling : Introduce a boronic acid group post-thiazole formation, followed by cross-coupling.
  • Electrophilic Substitution : Chlorination of a pre-formed thiazole, though regioselectivity remains problematic.

Urea Bond Formation

Isocyanate-Mediated Coupling

The urea linkage is formed via nucleophilic attack of the aminothiazole on 3,5-dimethylphenyl isocyanate.

Reagent Role Conditions Yield
3,5-Dimethylphenyl isocyanate Electrophilic partner DIPEA, CH₂Cl₂, RT, 16–72 hours 5–20%
Triethylamine (TEA) Base (deprotonates amine) RT, 2–3 hours

Mechanism :

  • Deprotonation : TEA or DIPEA activates the aminothiazole’s amine.
  • Nucleophilic Attack : The amine attacks the isocyanate’s carbonyl carbon.
  • Tautomerization : Forms the stable urea structure.

Protecting Group Strategies

To prevent side reactions, the aminothiazole is often protected with a Boc group:

Step Reagent Conditions Yield
Protection Boc₂O, NaH, THF RT, 1 hour ~90%
Deprotection HCl (4N), dioxane RT, 12 hours ~95%

Advantages :

  • Reduces steric hindrance during urea formation.
  • Simplifies purification of intermediates.

Key Challenges and Optimization

Regioselectivity in Thiazole Synthesis

Achieving the 4-(4-chlorophenyl) substitution remains a critical challenge. Potential solutions include:

  • γ-Substituted α-Haloketones : Designing the α-haloketone to direct substitution to position 4.
  • Borylation–Coupling : Introducing a boronic acid group for Suzuki coupling.

Yield Optimization

Low yields (<20%) in urea formation are attributed to:

  • Purification khó khăn : Column chromatography or HPLC often required.
  • Side Reactions : Competing hydrolysis of isocyanate or deprotection.

Mitigation Strategies :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst Screening : Explore Lewis acids (e.g., ZnCl₂) to enhance reaction rates.

Comparative Analysis of Synthetic Routes

Route Advantages Limitations
Hantzsch + Isocyanate Well-established methodology Poor regioselectivity for 4-substituents
Boc Protection High-purity intermediates Additional steps, lower overall yield
Suzuki Coupling Precise positional control Requires boronic acid synthesis

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N’-(3,5-dimethylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit potent antimicrobial properties. For instance:

  • Activity against Bacteria : Studies have shown that compounds similar to N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea demonstrate significant activity against various Gram-positive and Gram-negative bacteria. This includes strains resistant to conventional antibiotics such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer potential. The presence of the thiazole moiety has been linked to:

  • Inhibition of Tumor Growth : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo. For example, some derivatives have been reported to exhibit cytotoxic effects against breast cancer and leukemia cell lines .

Study 1: Antibacterial Efficacy

A study published in MDPI demonstrated that thiazole derivatives possess broad-spectrum antibacterial activity. The compounds were tested against multiple resistant strains, showing MIC values comparable to established antibiotics .

CompoundTarget BacteriaMIC (µg/mL)
1MRSA3.125
2E. faecium6.25

Study 2: Anticancer Activity

Another study highlighted the anticancer effects of thiazole-containing compounds. The results indicated that specific substitutions on the thiazole ring enhance cytotoxicity against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
AMCF-75.0
BHL-6010.0

Mechanism of Action

The mechanism of action of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N’-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, resulting in cell death. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Data Potential Applications References
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea Thiazole + urea 4-Chlorophenyl, 3,5-dimethylphenyl, urea Not explicitly provided; inferred stability from analogous compounds Agrochemicals, pharmaceuticals
3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) Thiazole + hydrazide 4-Chlorophenyl, 2,5-dimethylphenyl, hydrazide m.p. 162–164°C; IR: C=N (1619 cm⁻¹), C=O (1662 cm⁻¹), NH (3320 cm⁻¹) Antimicrobial agents
N-[(4-Chlorophenyl)carbamoyl]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-pyridinesulfonamide (22) Pyridine + sulfonamide 4-Chlorophenyl, 2,5-dimethylphenyl, sulfonamide m.p. 164–168°C; IR: SO₂ (1320 cm⁻¹), C=O (1680 cm⁻¹); 1H-NMR: δ 7.2–7.4 (Ar-H) Enzyme inhibition
N’-[4-[[3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl]氧基]-2,5-dimethylphenyl]-N-ethyl-N-methyl-formamidine (K.1.29) Thiadiazole + formamidine 4-Chlorophenyl, 2,5-dimethylphenyl, formamidine Patent-listed; agrochemical activity inferred Pesticides
N-[5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N′-(4-methoxyphenyl)urea Thiadiazole + urea Ethoxy/methoxyphenyl, urea Molecular weight: 430.48; methoxy groups enhance solubility Drug discovery

Structural and Functional Analysis:

Core Heterocycle Variations: The target compound’s thiazole core (vs. thiadiazole in K.1.29 or pyridine in compound 22 ) influences electronic properties and binding affinity. Thiazoles are known for their metabolic stability, whereas thiadiazoles may enhance pesticidal activity . Urea vs. Sulfonamide/Formamidine: The urea group in the target compound enables hydrogen bonding, critical for receptor interactions in pharmaceuticals.

Substituent Effects: The 4-chlorophenyl group in the target compound enhances lipophilicity and bioavailability, a feature shared with compound 9f and K.1.29 . 3,5-Dimethylphenyl substituents (target compound) vs.

Physical and Spectral Properties :

  • Melting points for analogous urea derivatives (e.g., 162–164°C for 9f vs. 164–168°C for sulfonamide 22 ) suggest comparable thermal stability.
  • IR spectra highlight functional group differences: urea derivatives show NH stretches (~3300 cm⁻¹), while sulfonamides exhibit SO₂ peaks (~1320 cm⁻¹) .

Synthetic Routes: The target compound’s synthesis likely parallels methods for 9f, involving thiourea cyclization with chlorophenyl acetophenones . In contrast, sulfonamide 22 requires piperazine coupling and isocyanate reactions , highlighting divergent pathways for functional group introduction.

Biological Activity

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on various studies, highlighting its mechanisms of action, efficacy against different biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

Molecular Formula : C16_{16}H15_{15}ClN2_{2}OS
Molecular Weight : 329.80 g/mol
CAS Number : 79340-16-2

The compound features a thiazole ring, which is known for its pharmacological properties, and a urea moiety that enhances its biological activity.

  • Antitumor Activity :
    • Thiazole derivatives have been documented to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures show IC50_{50} values in the low micromolar range against tumor cells, indicating potent antitumor activity .
    • The presence of electron-donating groups (like methyl groups) on the phenyl ring has been correlated with increased cytotoxicity. This is attributed to enhanced interaction with cellular targets involved in proliferation and survival pathways .
  • Antimicrobial Activity :
    • Some thiazole-containing compounds demonstrate moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit enzymes like acetylcholinesterase and urease. Such activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl and thiazole rings significantly affect the biological activity:

  • Chlorine Substitution : The presence of a chlorine atom at specific positions on the phenyl ring enhances the compound's potency by increasing lipophilicity and improving binding affinity to target proteins .
  • Dimethyl Substitution : The 3,5-dimethyl substitution on the phenyl ring is critical for maintaining high levels of activity against cancer cell lines. This substitution appears to stabilize the molecule's interaction with target sites .

Case Study 1: Antitumor Efficacy

A study conducted on similar thiazole derivatives showed that compounds with a structural similarity to this compound exhibited significant growth inhibition in A-431 cell lines with IC50_{50} values lower than standard chemotherapeutics like doxorubicin . Molecular dynamics simulations confirmed that these compounds interact primarily through hydrophobic contacts with target proteins.

Case Study 2: Antimicrobial Screening

Research evaluating the antimicrobial properties of thiazole derivatives found that several compounds demonstrated effective inhibition against Bacillus subtilis and Staphylococcus aureus. The study highlighted that structural variations directly influenced the antibacterial potency .

Q & A

Q. What are the established synthetic routes for N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic addition of amines to isocyanates. A typical route involves reacting 4-(4-chlorophenyl)-1,3-thiazol-2-amine with 3,5-dimethylphenyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux, with triethylamine as a base to neutralize HCl byproducts . Optimization includes:
  • Solvent Selection : Polar aprotic solvents improve reaction rates.
  • Temperature Control : Reflux (~110°C for toluene) ensures complete conversion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity.
    Table 1 : Reaction Optimization Parameters
ParameterOptimal ConditionYield (%)
SolventToluene85–90
BaseTriethylamine92
Reaction Time12–16 hours89

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm urea NH protons (~10–12 ppm) and aromatic/thiazole ring carbons .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular mass (e.g., [M+H]+^+ at m/z 385.08) .
  • Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.3% .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C=O bond ~1.22 Å) and crystallographic packing .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :
  • Antibacterial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution (IC50_{50} ~25–50 µg/mL) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, IC50_{50} ~10 µM) .
  • Enzyme Inhibition : α-Glucosidase inhibition assays (IC50_{50} ~15 µM) to assess antidiabetic potential .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in the crystal lattice influence physicochemical properties?

  • Methodological Answer : X-ray studies reveal intermolecular N–H⋯N and C–H⋯O bonds forming ribbon-like motifs (e.g., graph-set R22_2^2(8)), enhancing thermal stability (decomposition >250°C) and solubility profiles . Computational tools like Mercury software map these interactions, correlating with powder XRD patterns .

Q. What computational strategies validate experimental structural data?

  • Methodological Answer :
  • DFT Calculations : Gaussian09 optimizes geometry (B3LYP/6-31G**), matching bond lengths/angles with X-ray data (<0.02 Å deviation) .
  • Molecular Docking : Autodock Vina predicts binding affinities to targets (e.g., EGFR kinase, ΔG ~-9.2 kcal/mol) .
  • Hirshfeld Surface Analysis : CrystalExplorer quantifies intermolecular contacts (e.g., H⋯H = 45%, Cl⋯H = 12%) .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

  • Methodological Answer :
  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -NO2_2) at the 4-chlorophenyl moiety increases antibacterial potency (MIC reduced by 30%) .
  • Thiazole Modifications : Replacing thiazole with oxadiazole alters cytotoxicity (HeLa IC50_{50} ~5 µM vs. 15 µM) .
    Table 2 : SAR Trends in Urea Derivatives
Modification SiteBiological EffectActivity Change
4-Chlorophenyl (-Cl)Increased lipophilicityMIC ↓ 30%
3,5-Dimethylphenyl (-CH3_3)Steric hindrance reduces bindingIC50_{50} ↑ 2×

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports 85–90% yields, while similar protocols in achieve 75–80%. Resolution: Use anhydrous solvents and degassed conditions to minimize side reactions.
  • Biological Activity Discrepancies : Antitumor IC50_{50} values differ between studies (10 µM vs. 15 µM). Resolution: Standardize cell lines (e.g., HeLa vs. MCF-7) and assay protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.